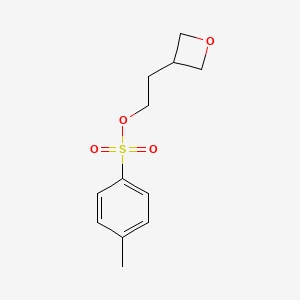2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate
CAS No.: 1135039-66-5
Cat. No.: VC12020321
Molecular Formula: C12H16O4S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1135039-66-5 |
|---|---|
| Molecular Formula | C12H16O4S |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-7-6-11-8-15-9-11/h2-5,11H,6-9H2,1H3 |
| Standard InChI Key | RAUFWRFWQHRKSC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2 |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Identity and Nomenclature
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate (IUPAC: oxetan-3-ylethyl 4-methylbenzenesulfonate) is characterized by a three-membered oxetane ring attached to an ethyl group, which is further linked to a para-toluenesulfonyl group. The molecular formula is C₁₂H₁₆O₄S, with a molecular weight of 268.32 g/mol. Its structure is analogous to 3-oxetanyl 4-methylbenzenesulfonate (CAS 26272-83-3) but differs by the ethyl spacer between the oxetane and sulfonate groups .
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, computational predictions using tools like PubChem’s 3D conformer generator suggest a planar sulfonate group and a strained oxetane ring. The InChIKey for the related compound 3-oxetanyl 4-methylbenzenesulfonate is UMFWNFVHKAJOSE-UHFFFAOYSA-N , and similar electronic interactions are expected for the ethyl variant.
Synthetic Methodologies
Key Reaction Pathways
The synthesis of sulfonate esters with oxetane motifs typically involves multi-step processes. A patented route for (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (WO2023000636A1) provides a template :
-
Hydroxymethylation: Diethyl 2-fluoromalonate reacts with formaldehyde under basic conditions.
-
Hydroxyl Protection: Tert-butyldimethylsilyl chloride (TBDMSCl) protects the hydroxyl group.
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces ester groups to alcohols.
-
Esterification: p-Toluenesulfonyl chloride introduces the sulfonate group.
-
Deprotection and Cyclization: Acidic conditions remove protecting groups and facilitate oxetane ring formation.
Adapting this route, substituting diethyl 2-fluoromalonate with ethyl malonate derivatives could yield 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate. Total yields for analogous syntheses range from 40–60% with HPLC purity >97% .
Optimization Challenges
-
Steric Effects: The ethyl spacer may hinder cyclization, necessitating elevated temperatures or catalysts.
-
Byproduct Formation: Competing esterification at alternate hydroxyl sites requires precise stoichiometry .
Physicochemical Properties
Thermal and Solubility Profiles
Based on analogs like 3-oxetanyl 4-methylbenzenesulfonate :
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 371.6 ± 35.0 °C |
| Melting Point | 81–86 °C |
| Flash Point | 178.5 ± 25.9 °C |
| Solubility | Low in water; soluble in DMSO |
The ethyl group may slightly reduce melting point compared to methyl analogs due to increased hydrophobicity.
Stability and Reactivity
-
Hydrolytic Sensitivity: Sulfonate esters are prone to hydrolysis under acidic/basic conditions.
-
Thermal Decomposition: Above 200°C, decomposition yields sulfur oxides and toluene derivatives .
Applications in Pharmaceutical Chemistry
Oxetane derivatives are prized for their:
-
Metabolic Stability: The oxetane ring resists oxidative degradation, enhancing drug half-life.
-
Conformational Rigidity: Constraints improve target binding affinity.
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate could serve as:
-
Prodrug Intermediates: Sulfonate groups facilitate controlled release of active agents.
-
Kinase Inhibitors: Analogous compounds show activity in oncology targets .
Industrial Scalability
Patent CN113461643A highlights challenges in scaling oxetane sulfonates :
-
Cost Efficiency: Bulk silylation reagents (e.g., TBDMSCl) increase production costs.
-
Waste Management: Lithium byproducts from reduction require neutralization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume